3,5-dimethyl-1H-pyrrole-2-carbonitrile
Overview
Description
3,5-dimethyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C7H8N2 . It falls within the class of pyrrole derivatives and contains both a nitrile group (–CN) and two methyl groups (–CH3) attached to the pyrrole ring. The compound’s systematic IUPAC name is 2,5-dimethyl-1H-pyrrole-3-carbonitrile .
Scientific Research Applications
Progesterone Receptor Modulators
3,5-dimethyl-1H-pyrrole-2-carbonitrile derivatives have been explored for their potential as progesterone receptor modulators. These compounds show promise in female healthcare for applications such as contraception, treating fibroids, endometriosis, and certain breast cancers. For instance, derivatives like 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile have demonstrated potent and robust activity as progesterone receptor antagonists and in contraceptive endpoints in animal models, including ovulation inhibition and effects on reproductive tract morphology (Fensome et al., 2008).
Multicomponent Synthesis Catalysts
In the realm of organic synthesis, this compound functions as a key building block. For example, it has been used in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, showcasing the role of this compound in facilitating novel multicomponent reactions (Rahmani et al., 2018).
Antibacterial Agents
Research has also explored the antibacterial properties of novel heterocycles containing this compound. These studies have identified compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Vazirimehr et al., 2017).
Corrosion Inhibitors
Derivatives of this compound, such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have been investigated as effective corrosion inhibitors for mild steel in acidic environments. These studies reveal the potential of these compounds to protect metal surfaces from corrosion, highlighting their importance in industrial applications (Verma et al., 2015).
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-5-3-6(2)9-7(5)4-8/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTILJTUXIQXEOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376778 | |
Record name | 3,5-dimethyl-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-92-2 | |
Record name | 3,5-dimethyl-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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